3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
Description
Chemical Structure and Key Features
The compound 3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide (CAS: 483995-61-5) is a propanamide derivative characterized by:
- A tetrazole ring at position 2, acting as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-16-10-11-20(30-2)15(12-16)13-18(21-24-26-27-25-21)22(28)23-19-9-5-7-14-6-3-4-8-17(14)19/h3-12,18H,13H2,1-2H3,(H,23,28)(H,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJLKLIEXZSNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:
Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl ring.
Attachment of the naphthyl group: This step involves the formation of an amide bond between the 2,5-dimethoxyphenyl intermediate and 1-naphthylamine.
Introduction of the tetrazole ring: The final step involves the cyclization of an appropriate precursor to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential as a pharmaceutical agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring, in particular, is known to mimic carboxylate groups, potentially allowing the compound to interact with proteins in a similar manner.
Comparison with Similar Compounds
Molecular Formula and Weight
Propanamide coupling , possibly using palladium-catalyzed cross-coupling or nucleophilic substitution (as seen in and for related amides) .
Comparison with Structurally Similar Compounds
Triazole-Containing Acetamides ()
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share a naphthyl group and acetamide backbone but differ in key aspects:
Key Differences :
Thiazole/Imidazole-Containing Amides ()
Compounds like (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) () exhibit:
Key Differences :
Benzothiazole-Based Amides ()
Examples include N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide , which share the propanamide backbone but differ in substituents:
| Parameter | Target Compound | N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide |
|---|---|---|
| Aromatic Substituent | 2,5-Dimethoxyphenyl, 1-naphthyl | 3-Chlorophenyl, benzothiazole |
| Electron Effects | Electron-rich (methoxy) | Electron-withdrawing (Cl) |
| Molecular Weight | 454.51 g/mol | 314.78 g/mol (C₁₇H₁₅ClN₂O₂S) |
Key Differences :
- The dimethoxyphenyl group in the target compound may enhance electron donation, influencing receptor affinity compared to chlorophenyl’s inductive effects .
- The tetrazole ring provides a distinct hydrogen-bonding profile versus benzothiazole’s sulfur atom.
Research Findings and Implications
Role of the Tetrazole Ring
- Metabolic Stability : Tetrazoles resist esterase-mediated hydrolysis better than carboxylic acids, a trait shared with triazoles but with improved acidity .
- Synthetic Accessibility: Tetrazole formation via azide-nitrile cycloaddition is more atom-economical than multi-step heterocycle syntheses (e.g., ’s thiadiazocine) .
Impact of the 1-Naphthylamide Group
Biological Activity
3-(2,5-Dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : It contains a propanamide backbone linked to a 2,5-dimethoxyphenyl group and a naphthyl moiety.
- Functional Groups : The presence of a tetrazole ring enhances its pharmacological properties.
Pharmacological Activity
Research has indicated that this compound exhibits various biological activities, including:
1. Antinociceptive Effects
Studies have demonstrated that compounds similar in structure to this compound can exert analgesic effects through interactions with neurotensin receptors (NTS1 and NTS2). These receptors are involved in pain modulation pathways. The compound's ability to selectively bind to these receptors may lead to reduced nociceptive responses in animal models .
2. Antitumor Activity
Preliminary studies suggest that related compounds exhibit antitumor properties. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .
The mechanisms underlying the biological activity of this compound can be attributed to:
- Receptor Interaction : Binding affinity studies reveal that the compound may act as an antagonist or agonist at specific neurotensin receptors, influencing pain perception and possibly affecting tumor growth through receptor-mediated pathways .
- Cell Signaling Modulation : The presence of the tetrazole group may enhance the compound's ability to modulate intracellular signaling pathways related to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antinociceptive | Reduced pain response in models | |
| Antitumor | Cytotoxicity against cancer cell lines | |
| Receptor Binding | Affinity for NTS1 and NTS2 |
Case Study: Analgesic Effects
In a controlled study using rodent models, administration of the compound resulted in significant reductions in thermal pain sensitivity compared to control groups. This suggests that the compound may be effective in managing pain through neurotensin receptor modulation.
Case Study: Antitumor Activity
A series of experiments conducted on human cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. Further investigations into the mechanism revealed involvement in apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
